molecular formula C22H26N6O2 B2421753 N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide CAS No. 1251708-88-9

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2421753
CAS No.: 1251708-88-9
M. Wt: 406.49
InChI Key: APYSSRZBBZNRHS-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique arrangement of cycloalkyl, oxadiazole, pyridyl, and pyrazole groups

Scientific Research Applications

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is a key component of the compound.

Chemical Reactions Analysis

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyridyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these different functional groups, which gives it a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14-18(21(29)25-17-6-4-2-3-5-7-17)13-24-28(14)19-12-16(10-11-23-19)22-26-20(27-30-22)15-8-9-15/h10-13,15,17H,2-9H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYSSRZBBZNRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)NC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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